N,N,N-trimethyl-3-(2,2,2-trifluoroacetyl)benzenaminium
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Overview
Description
N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium is a potent acetylcholinesterase inhibitor. This compound is known for its ability to inhibit acetylcholinesterase at extremely low concentrations, making it one of the most potent inhibitors of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium typically involves the reaction of N,N,N-trimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium involves its ability to covalently bind to the serine residue in the active site of acetylcholinesterase. This binding is facilitated by the electron-withdrawing trifluoromethyl group on the carbonyl group, which enhances the reactivity of the ketone group .
Comparison with Similar Compounds
Similar Compounds
Methylfluorophosphonylcholine: Another potent acetylcholinesterase inhibitor.
Transition state analogs: Compounds that mimic the transition state of acetylcholinesterase substrates.
Uniqueness
N,N,N-Trimethyl-3-(trifluoroacetyl)anilinium is unique due to its extremely low concentration required for effective inhibition of acetylcholinesterase. This makes it one of the most potent inhibitors known, with applications in various fields of research and industry .
Properties
CAS No. |
156781-80-5 |
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Molecular Formula |
C11H13F3NO+ |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium |
InChI |
InChI=1S/C11H13F3NO/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14/h4-7H,1-3H3/q+1 |
InChI Key |
JIBZSTPMDKSJOX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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